3-methoxy-1-methyl-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
3-methoxy-1-methyl-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1H-pyrazole-4-carboxamide, due to its structural complexity, is a topic of interest in synthetic chemistry. Its synthesis involves multi-step reactions, including the use of hydrazine hydrate for the formation of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These intermediates are crucial for developing novel pyrazolo[1,5-a]pyrimidine derivatives, further elaborated through reactions with acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Anticancer Activity
The structural features of this compound derivatives play a significant role in their cytotoxicity against cancer cell lines. The synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases have been investigated for their in vitro cytotoxic activity. These studies aim to understand the structure-activity relationships that underpin their potential as anticancer agents, with tests conducted against various human cancer cell lines to evaluate their efficacy and potency (Hassan, Hafez, Osman, & Ali, 2015).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-19-9-11(14(18-19)22-2)13(21)17-8-12(20)16-7-10-4-3-5-15-6-10/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDAQXSYVIPJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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